5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce a wide range of functional groups onto the quinoline ring .
Scientific Research Applications
5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, catalysts, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline involves its interaction with various molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. Its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Nitroquinoline: Shares the nitroquinoline core but lacks the triazolyl and azepanyl groups.
6-[4-(Triazol-1-yl)azepan-1-yl]quinoline: Similar structure but without the nitro group.
5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]pyridine: Similar structure with a pyridine ring instead of a quinoline ring
Uniqueness
5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline is unique due to the presence of both the nitro group and the triazolyl-azepanyl moiety, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-23(25)17-14-4-1-8-18-15(14)5-6-16(17)21-10-2-3-13(7-11-21)22-12-9-19-20-22/h1,4-6,8-9,12-13H,2-3,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDIZSUSEZNCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-])N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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